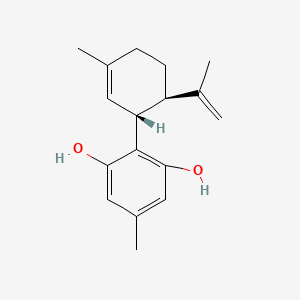

Cannabidiorcol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cannabidiorcol (CBD-C1, CAS 35482-50-9) is a minor phytocannabinoid homologue characterized by a single-carbon (methyl) side chain, contrasting with the five-carbon (pentyl) side chain of standard Cannabidiol (CBD) [1]. In procurement and industrial contexts, CBD-C1 is primarily sourced as a high-purity analytical reference material, a specialized pharmacological probe, and a target for engineered biosynthesis . The truncated side chain fundamentally alters its physicochemical properties, reducing its lipophilicity and modifying its receptor binding profile. Consequently, it is a critical material for laboratories requiring precise chromatographic calibration for minor cannabinoids and for researchers isolating specific ion channel activities independent of classical endocannabinoid pathways.

Substituting Cannabidiorcol with more common analogs like Cannabidiol (CBD) or Cannabidivarin (CBDV) fundamentally compromises both analytical and pharmacological workflows. Analytically, using CBD as a proxy for CBD-C1 leads to critical miscalibrations in HPLC and LC-MS systems; the C1 side chain significantly lowers the compound's LogP, resulting in a much earlier chromatographic elution time that cannot be accurately modeled using C3 or C5 homologues [1]. Pharmacologically, CBD exhibits broad polypharmacology across classical cannabinoid receptors, whereas CBD-C1 lacks meaningful affinity for CB1 and CB2, acting instead as a selective TRPV2 agonist. Furthermore, in synthetic biology, CBD-C1 requires entirely different enzymatic precursors (orsellinic acid) than CBD (olivetolic acid), making them completely non-interchangeable in microbial biomanufacturing [2].

Elimination of CB1/CB2 Off-Target Activity for TRPV2 Isolation

CBD-C1 demonstrates a fundamental divergence in receptor binding compared to standard CBD. While CBD interacts with classical cannabinoid receptors at lower micromolar concentrations, CBD-C1 exhibits negligible affinity for both CB1 and CB2 receptors. However, it retains functional agonist activity at the TRPV2 cation channel[1]. For researchers and assay developers, procuring CBD-C1 allows for the targeted activation of TRPV2 pathways without the confounding polypharmacological noise associated with CB1/CB2 activation.

| Evidence Dimension | CB1/CB2 Receptor Binding Affinity (Ki) |

| Target Compound Data | Ki > 10 µM (Negligible affinity) |

| Comparator Or Baseline | Cannabidiol (CBD): Exhibits measurable micromolar affinity and broad polypharmacology |

| Quantified Difference | Complete ablation of classical cannabinoid receptor binding while preserving TRPV2 agonism |

| Conditions | In vitro radioligand binding assays and functional receptor models |

Enables the precise pharmacological decoupling of TRPV2-mediated effects from classical cannabinoid receptor signaling in drug discovery.

Distinct Chromatographic Retention Driven by Reduced Lipophilicity

The substitution of the pentyl side chain with a methyl group drastically reduces the lipophilicity of CBD-C1, yielding a computed LogP of approximately 4.5, compared to >5.8 for standard CBD [1]. In reverse-phase High-Performance Liquid Chromatography (RP-HPLC), this reduced hydrophobicity causes CBD-C1 to elute significantly earlier than both CBD and CBDV (Cannabidivarin, C3). Procuring high-purity CBD-C1 is therefore mandatory for analytical laboratories to establish accurate retention time libraries and resolve minor cannabinoid impurities in commercial extracts.

| Evidence Dimension | Lipophilicity (LogP) and HPLC Retention |

| Target Compound Data | LogP ~ 4.5; earlier elution time |

| Comparator Or Baseline | Cannabidiol (CBD): LogP > 5.8; later elution time |

| Quantified Difference | Reduction in LogP by >1.3 units, guaranteeing baseline chromatographic separation |

| Conditions | Reverse-phase HPLC (e.g., C18 column, acetonitrile/water mobile phase) |

Crucial for forensic and quality control workflows that require baseline separation of minor cannabinoids to certify product purity.

Precursor Dependency in Microbial Biomanufacturing

In the emerging field of cannabinoid biomanufacturing using engineered microbes, CBD-C1 cannot be synthesized using the standard CBD metabolic pathway. While CBD requires olivetolic acid and cannabigerolic acid (CBGA) as precursors, CBD-C1 biosynthesis strictly depends on orsellinic acid and cannabigerorcinic acid (CBGOA)[1]. Procurement of CBD-C1 as a reference standard is essential for validating the metabolic flux and enzymatic conversion efficiency of these specific C1-pathway engineered strains.

| Evidence Dimension | Biosynthetic Precursor Pathway |

| Target Compound Data | Requires Orsellinic Acid / Cannabigerorcinic Acid (CBGOA) |

| Comparator Or Baseline | Cannabidiol (CBD): Requires Olivetolic Acid / Cannabigerolic Acid (CBGA) |

| Quantified Difference | Complete divergence in upstream polyketide synthase substrate requirements (C1 vs C5 side chain precursors) |

| Conditions | De novo biosynthesis in engineered yeast or in vitro enzymatic assays |

Dictates the selection of raw materials and analytical standards for companies engineering microbial strains for minor cannabinoid production.

Analytical Reference Standards for Cannabis Quality Control

Due to its distinct LogP and retention time, CBD-C1 is an indispensable certified reference material (CRM) for forensic and commercial testing laboratories. It is used to calibrate HPLC and LC-MS/MS equipment to ensure that minor C1-homologues are accurately quantified and not misidentified as CBD or CBDV in high-purity cannabinoid isolates .

TRPV2-Targeted Pharmacological Assays

Because CBD-C1 lacks the CB1/CB2 receptor affinity typical of standard cannabinoids, it serves as an excellent pharmacological probe for TRPV2 channels. It is procured by pharmaceutical researchers investigating TRPV2-mediated anti-inflammatory pathways or tumor progression without triggering classical endocannabinoid system side effects [1].

Validation of Engineered Biosynthetic Pathways

Industrial biotechnology firms developing yeast or bacterial platforms for minor cannabinoid production utilize CBD-C1 to validate metabolic engineering efforts. It acts as the definitive analytical benchmark to confirm that engineered polyketide synthases are successfully utilizing orsellinic acid to produce C1-chain derivatives rather than default C5-chain compounds [2].

References

- [2] Laragione T, et al. 'Combination therapy of a TRPV2 agonist with a TNF inhibitor achieves sustained suppression of disease severity and reduced joint damage.' Clinical and Experimental Immunology, 211(3): 233–238 (2023).

- [3] Wang et al. 'De novo biosynthesis of cannabinoid and its analogs in Yarrowia lipolytica.' bioRxiv, 2025.